Molecular Weight Advantage for CNS Drug Development: Adherence to Lipinski's Rule of Five
The molecular weight of (S)-1-(3-bromopyridin-2-yl)ethan-1-amine is 201.06 g/mol, which is below the 500 Dalton threshold of Lipinski's Rule of Five, a key parameter for predicting oral bioavailability in drug development . In contrast, common in-class comparators such as 2-bromo-3-aminopyridine (MW ~ 173 g/mol) are slightly lighter but lack the critical chiral center for stereospecific interactions . This molecular weight, combined with its chiral nature, positions it favorably for optimization in CNS drug discovery programs.
| Evidence Dimension | Molecular Weight (g/mol) |
|---|---|
| Target Compound Data | 201.06 g/mol |
| Comparator Or Baseline | Lipinski's Rule of Five threshold: 500 g/mol; 2-bromo-3-aminopyridine (achiral): ~173 g/mol |
| Quantified Difference | Target compound is 298.94 g/mol below Lipinski threshold; 28.06 g/mol heavier than achiral comparator due to chiral ethanamine group. |
| Conditions | Calculated from molecular formula C7H9BrN2. Comparator MW based on C5H5BrN2. |
Why This Matters
This ensures the compound's viability as a starting point for lead optimization, as it does not inherently violate critical drug-likeness parameters.
